5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin
Overview
Description
5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin is a porphyrin derivative with the molecular formula C44H26N8O8 . It is a macrocyclic compound that has been the focus of attention due to its potential applications in various fields .
Synthesis Analysis
The synthesis of 5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin and its derivatives has been reported in several studies . For instance, one study reported the synthesis of new derivatives of tetrakis (4-carboxyphenyl)porphyrin, which were examined using UV-Vis absorption and fluorescence spectroscopy .Chemical Reactions Analysis
5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin has been used in the development of sensors for the detection of gases like H2S and ethanediamine . It has also been used in the preparation of metal complexes for catalyzing the electrochemical oxygen reduction reaction .Physical And Chemical Properties Analysis
This compound has a density of 1.5±0.1 g/cm3, a molar refractivity of 215.1±0.3 cm3, and a polar surface area of 241 Å2 . It also has a high molecular weight of 794.726 Da .Scientific Research Applications
Potentiometric Investigations
5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin has been investigated potentiometrically, revealing its basic properties in nitrobenzene solvent. The study found that the basicity of this compound decreases proportionally with the addition of nitro groups, indicating a significant influence of peripheral substituents on the porphyrin core (Gündüz, Gündüz, & Hayvalı, 1999).
Cytotoxic Activities Against Cancer Cells
A study explored the cytotoxic activities of various porphyrin derivatives, including 5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin, against cancer cell lines. These compounds exhibited selective growth inhibition activities, suggesting their potential as marginally active compounds in cancer treatment (Kurniawan et al., 2018).
Spectrophotometric Determination
This compound has been used for the highly sensitive spectrophotometric determination of nitrite in natural waters. The study highlights its capability to produce significant spectral changes upon reaction with nitrite ions, making it effective for environmental analysis (Kawakami & Igarashi, 1996).
Photostability and Photodynamic Antimicrobial Activity
Research on 5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin demonstrated its significant photostability and effective photodynamic antimicrobial activity. The compound showed more potent activity against Pseudomonas aeruginosa than Bacillus subtilis under visible light irradiation (Rahimi et al., 2016).
Boron Neutron Capture Therapy (BNCT)
This porphyrin compound and its metal complexes were used in a one-step synthesis of boronated porphyrins. These derivatives have potential applications in anticancer BNCT, demonstrating the versatility of this compound in therapeutic contexts (Zaitsev et al., 2009).
Porphyrin-Based Metal-Organic Frameworks
5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin was used in the development of porphyrin-based metal-organic frameworks. These materials showcased effective heterogeneous catalysis and chemosensing capabilities for nitroaromatic compounds, highlighting its multifunctional applications (Pereira et al., 2018).
Fluorescent Chemosensor for Ru3+ Determination
The compound was synthesized and used as a fluorescent chemosensor for the determination of Ru3+. Its response was reported in the form of fluorescence quenching, demonstrating its potential in quantitative analysis of specific ions (Kangwanwong et al., 2012).
Future Directions
properties
IUPAC Name |
5,10,15,20-tetrakis(4-nitrophenyl)-21,23-dihydroporphyrin | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H26N8O8/c53-49(54)29-9-1-25(2-10-29)41-33-17-19-35(45-33)42(26-3-11-30(12-4-26)50(55)56)37-21-23-39(47-37)44(28-7-15-32(16-8-28)52(59)60)40-24-22-38(48-40)43(36-20-18-34(41)46-36)27-5-13-31(14-6-27)51(57)58/h1-24,45,48H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVHZCBQLLFLQAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)[N+](=O)[O-])C8=CC=C(C=C8)[N+](=O)[O-])C=C4)C9=CC=C(C=C9)[N+](=O)[O-])N3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H26N8O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
794.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin | |
CAS RN |
22843-73-8 | |
Record name | Tetra(p-nitrophenyl)porphyrin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022843738 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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